2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 476485-76-4
VCID: VC16163106
InChI: InChI=1S/C30H23ClN4O3S/c1-18-7-13-21(14-8-18)35-29(19-9-11-20(31)12-10-19)33-34-30(35)39-17-28(36)32-24-16-26-23(15-27(24)37-2)22-5-3-4-6-25(22)38-26/h3-16H,17H2,1-2H3,(H,32,36)
SMILES:
Molecular Formula: C30H23ClN4O3S
Molecular Weight: 555.0 g/mol

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide

CAS No.: 476485-76-4

Cat. No.: VC16163106

Molecular Formula: C30H23ClN4O3S

Molecular Weight: 555.0 g/mol

* For research use only. Not for human or veterinary use.

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide - 476485-76-4

Specification

CAS No. 476485-76-4
Molecular Formula C30H23ClN4O3S
Molecular Weight 555.0 g/mol
IUPAC Name 2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide
Standard InChI InChI=1S/C30H23ClN4O3S/c1-18-7-13-21(14-8-18)35-29(19-9-11-20(31)12-10-19)33-34-30(35)39-17-28(36)32-24-16-26-23(15-27(24)37-2)22-5-3-4-6-25(22)38-26/h3-16H,17H2,1-2H3,(H,32,36)
Standard InChI Key MAELQKOLVOLANT-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C4C5=CC=CC=C5OC4=C3)OC)C6=CC=C(C=C6)Cl

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name of this compound is 2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide . Its molecular formula, C30H23ClN4O3S\text{C}_{30}\text{H}_{23}\text{ClN}_4\text{O}_3\text{S}, reflects the integration of aromatic rings (dibenzofuran, chlorophenyl, methylphenyl), a triazole heterocycle, and sulfur- and oxygen-containing functional groups .

Structural Characterization

The compound’s structure is defined by:

  • 1,2,4-Triazole Core: A five-membered ring with nitrogen atoms at positions 1, 2, and 4, substituted at position 3 with a sulfanyl group and at positions 4 and 5 with methylphenyl and chlorophenyl groups, respectively .

  • Sulfanyl-Acetamide Bridge: A thioether (-S-) linkage connecting the triazole to an acetamide group, which is further bonded to a 2-methoxydibenzofuran moiety.

  • Aromatic Substituents: The presence of electron-withdrawing (chlorine) and electron-donating (methoxy, methyl) groups influences its electronic properties and reactivity .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight555.0 g/mol
SMILES NotationCC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C4C5=CC=CC=C5OC4=C3)OC)C6=CC=C(C=C6)Cl
InChI KeyMAELQKOLVOLANT-UHFFFAOYSA-N
Predicted Collision Cross Section232.9 Ų ([M+H]+ adduct)

Synthesis and Structural Analogues

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions:

  • Triazole Ring Formation: Cyclization of thiosemicarbazides or hydrazine derivatives with appropriate carbonyl compounds.

  • Sulfanyl Group Introduction: Nucleophilic substitution or thiol-ene reactions to attach the sulfur-containing bridge.

  • Acetamide Coupling: Amidation reactions linking the sulfanyl-triazole intermediate to the methoxydibenzofuran moiety.

While exact protocols are proprietary, analogous triazole derivatives are often synthesized via Huisgen cycloaddition or condensation reactions.

Target EnzymeInteraction TypePotential Application
5-LipoxygenaseCompetitive inhibitionCancer therapy
COX-2Allosteric modulationInflammation
Lanosterol 14α-demethylaseBinding pocket occlusionAntifungal

Physicochemical and Pharmacokinetic Profiling

Collision Cross-Section (CCS) Data

Ion mobility spectrometry predicts CCS values for various adducts, which inform its behavior in mass spectrometry-based assays :

Table 3: Predicted CCS Values

Adductm/zCCS (Ų)
[M+H]+555.12518232.9
[M+Na]+577.10712252.6
[M-H]-553.11062243.1

Solubility and Permeability

The compound’s LogP (estimated at 5.2 via fragment-based methods) indicates high lipophilicity, suggesting poor aqueous solubility but strong membrane permeability .

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